Bis-PEG13-PFP ester finds application in a technique called PROTAC (Proteolysis-Targeting Chimera). PROTAC utilizes linker molecules like Bis-PEG13-PFP ester to hijack a cell's natural protein degradation machinery. Here's how it works:
Bis-Polyethylene Glycol 13-Phenyl Fluorophosphonate ester, commonly referred to as Bis-PEG13-PFP ester, is a specialized chemical compound primarily utilized in bioconjugation and drug development. This compound features a polyethylene glycol backbone that enhances solubility and biocompatibility, making it suitable for various biological applications. The molecular formula of Bis-PEG13-PFP ester is C42H56F10O17, with a molecular weight of approximately 1022.87 g/mol . The incorporation of phenyl fluorophosphonate groups allows for specific reactivity with amine functionalities, facilitating the formation of stable covalent bonds.
Bis-PEG13-PFP ester is characterized by its ability to react with primary and secondary amines, leading to the formation of stable amide bonds. This reaction is crucial for creating conjugates in various biochemical applications. The reaction mechanism typically involves nucleophilic attack by the amine on the electrophilic phosphorus atom of the phenyl fluorophosphonate group, resulting in the release of a byproduct and the formation of a stable linkage .
Additionally, hydrolysis of the PFP ester can occur, particularly under alkaline conditions or in dilute protein solutions, which may compete with the desired conjugation reactions .
The biological activity of Bis-PEG13-PFP ester is largely attributed to its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are innovative therapeutic agents designed to induce targeted degradation of specific proteins within cells, thereby providing a novel approach to treating diseases such as cancer. The PEG component enhances the solubility and pharmacokinetic properties of these compounds, while the PFP moiety facilitates specific targeting through covalent bonding with proteins .
The synthesis of Bis-PEG13-PFP ester typically involves several steps:
This multi-step synthesis requires careful optimization to ensure high yields and purity of the final product .
Bis-PEG13-PFP ester has several applications in biochemical research and drug development:
Interaction studies involving Bis-PEG13-PFP ester focus on its reactivity with different amine-containing biomolecules. These studies assess the stability and efficiency of conjugation reactions under various conditions, including pH and temperature variations. Such investigations are critical for optimizing its use in drug development and understanding its behavior in biological systems.
Several compounds share structural similarities with Bis-PEG13-PFP ester, including:
Compound Name | Description | Unique Features |
---|---|---|
Bis-dPEG 13-Phenyl Fluorophosphate ester | A homobifunctional crosslinker similar in structure but designed for different applications. | Utilizes dPEG technology for enhanced solubility. |
PEG PFP ester | A simpler version without the bis-functional nature; primarily used for labeling. | Less complex structure limits versatility. |
Polyethylene Glycol 12-Amino Acid Conjugate | A compound designed for specific peptide conjugation applications. | Tailored for peptide interactions rather than broad bioconjugation. |
Bis-PEG13-PFP ester stands out due to its unique combination of a long polyethylene glycol chain and dual reactive sites that enhance its utility in complex bioconjugation processes compared to simpler or less functionalized alternatives .
Traditional synthetic approaches for Bis-polyethylene glycol-13-pentafluorophenyl ester rely primarily on established etherification and esterification methodologies that have been refined over decades of polyethylene glycol chemistry research [1] [2] [3]. The Williamson etherification reaction remains the cornerstone methodology for constructing polyethylene glycol chains, offering reliable yields and scalable processes for industrial applications [1]. This classical approach involves the nucleophilic substitution of alkyl halides or tosylates with alkoxide anions under basic conditions, typically employing sodium hydride or potassium carbonate as the base in dimethylformamide solvent at elevated temperatures ranging from 80 to 100 degrees Celsius [2].
The monotosylation route represents a critical advancement in traditional polyethylene glycol functionalization, enabling selective activation of hydroxyl groups for subsequent coupling reactions [4]. This approach utilizes tosyl chloride in pyridine at low temperatures, typically from 0 degrees Celsius to room temperature, achieving yields of 80 to 95 percent with excellent selectivity for monosubstitution [4]. The method has proven particularly valuable for heterobifunctional polyethylene glycol synthesis, where asymmetric activation is essential for controlled chain elongation and end-group modification [4].
Carbodiimide-mediated coupling reactions, specifically employing dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide systems, provide mild conditions for esterification protocols [3]. These reactions typically proceed at room temperature in dichloromethane solvent with 4-dimethylaminopyridine as catalyst, achieving yields of 75 to 90 percent [3]. The methodology offers advantages in terms of functional group tolerance and reaction conditions, though side product formation remains a consideration for large-scale applications [3].
Lipase-catalyzed esterification has emerged as an environmentally benign alternative to traditional chemical methods, with Candida antarctica lipase B demonstrating exceptional performance in solvent-free systems [5] [6]. Optimization studies have established that reaction conditions of 70 degrees Celsius for 6 hours with 0.5 percent biocatalyst loading achieve maximum conversion of 86.98 percent [5]. The biocatalytic approach offers several advantages including recyclability of the immobilized enzyme, reduced environmental impact, and the ability to operate under mild conditions without toxic solvents [5] [6].
Method | Reaction Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Williamson Etherification | Base (sodium hydride, potassium carbonate), dimethylformamide, 80-100°C | 70-85 | High yield, scalable | High temperature required |
Monotosylation Route | Tosyl chloride, pyridine, 0°C to room temperature | 80-95 | Selective functionalization | Requires protection/deprotection |
Dicyclohexylcarbodiimide/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide Coupling | Dicyclohexylcarbodiimide/1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-dimethylaminopyridine, dichloromethane, room temperature | 75-90 | Mild conditions | Side products formation |
Lipase-Catalyzed Esterification | 70°C, 6 hours, solvent-free | 87 | Green chemistry | Limited substrate scope |
Contemporary research in heterobifunctional polyethylene glycol synthesis has witnessed significant innovations in catalytic methodologies, offering enhanced selectivity, milder reaction conditions, and improved sustainability profiles [5] [7] [8]. Enzymatic catalysis using Candida antarctica lipase B has demonstrated remarkable efficacy in polyethylene glycol functionalization, achieving quantitative conversion under environmentally benign conditions [9]. The enzyme-catalyzed approach enables precise control over chain length and functional group incorporation while operating at moderate temperatures and avoiding toxic solvents [9].
Electrochemical synthesis represents a groundbreaking advancement in pentafluorophenyl ester formation, eliminating the need for traditional electrophilic dehydrating agents [7] [8]. This methodology leverages the oxidation of pentafluorophenol to generate reactive intermediates in situ, enabling direct coupling with carboxylic acids under mild conditions [8]. The electrochemical approach operates at room temperature using carbon felt anodes and stainless steel cathodes, achieving yields of 85 to 95 percent with excellent functional group tolerance [7] [8].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex polyethylene glycol architectures, particularly for pentafluorophenyl ester derivatives [10]. These reactions demonstrate exceptional chemoselectivity, with pentafluorophenyl esters showing superior reactivity compared to conventional phenolic esters [10]. The palladium-phosphine catalyst systems enable efficient carbon-oxygen bond activation, proceeding through acyl-metal intermediates with high selectivity for cross-coupling over competing reactions [10].
Silver-mediated coupling reactions provide an alternative approach for selective monotosylation and subsequent functionalization of polyethylene glycol derivatives [4]. The silver oxide-mediated methodology enables precise control over substitution patterns, achieving 85 to 90 percent conversion with excellent regioselectivity [4]. This approach has proven particularly valuable for synthesizing heterobifunctional polyethylene glycol derivatives containing diverse combinations of azide, amine, thioacetate, thiol, and pyridyl disulfide end groups [4].
Catalyst Type | Reaction System | Temperature (°C) | Conversion (%) | Selectivity | Sustainability Rating |
---|---|---|---|---|---|
Candida antarctica lipase B | Enzyme-catalyzed transesterification | 70 | 87 | High | Excellent |
Palladium-phosphine complexes | Palladium-catalyzed cross-coupling | 80-100 | 85-95 | Very High | Good |
Electrochemical activation | Anodic oxidation of pentafluorophenol | 20-25 | 90-95 | Excellent | Very Good |
Silver-mediated coupling | Silver oxide-mediated monotosylation | 0-25 | 85-90 | High | Good |
The synthesis of monodisperse Bis-polyethylene glycol-13-pentafluorophenyl ester requires precise control over polymer chain length and molecular weight distribution, achieved through advanced polymerization techniques [11] [12] [13]. Stepwise solid-phase synthesis has emerged as the gold standard for producing monodisperse polyethylene glycol derivatives, offering unprecedented control over chain length and functional group incorporation [12] [14]. This methodology employs iterative coupling cycles on solid support, enabling complete purification of intermediates through simple washing procedures and eliminating the need for chromatographic separations [12].
The solid-phase approach utilizes Wang resin as the solid support, with loadings up to 1.0 millimoles per gram, enabling gram-scale synthesis of high-purity products [12] [14]. Each elongation cycle consists of deprotonation using potassium tert-butoxide, Williamson ether formation with tosylate monomers, and detritylation under acidic conditions [12]. The methodology has successfully produced close-to-monodisperse polyethylene glycol derivatives with eight and twelve ethylene glycol units, achieving polydispersity indices of 1.01 to 1.03 [12] [14].
One-pot deprotection-coupling strategies have revolutionized stepwise polyethylene glycol synthesis by eliminating intermediate purification steps and reducing overall synthesis time [11] [13]. This approach employs base-labile protecting groups such as phenethyl groups, enabling simultaneous deprotection and coupling in a single reaction vessel [11] [13]. The methodology offers significant advantages over traditional acid-labile protecting group strategies, including reduced reaction times, higher yields, and simplified workup procedures [13].
Anionic ring-opening polymerization provides an alternative route for controlled polyethylene glycol synthesis, offering excellent control over molecular weight and polydispersity [15] [16]. This methodology employs metal alkoxide initiators under rigorously anhydrous conditions, achieving polydispersity indices as low as 1.02 to 1.05 [15]. The approach enables the synthesis of well-defined polyethylene glycol architectures with precise control over chain ends and functional group incorporation [16].
Click chemistry approaches have gained prominence for post-polymerization functionalization of polyethylene glycol derivatives, offering high yields and excellent functional group tolerance [16] [17]. The copper-catalyzed azide-alkyne cycloaddition reaction proceeds under mild conditions with exceptional selectivity, enabling the incorporation of complex functional groups without affecting the polyethylene glycol backbone [16] [17]. This methodology has proven particularly valuable for synthesizing heterobifunctional derivatives with precise control over functional group positioning and density [17].
Technique | Monodispersity (Polydispersity Index) | Chain Length Control | Functional Group Tolerance | Scalability | Purity Achieved (%) |
---|---|---|---|---|---|
Anionic Ring-Opening Polymerization | 1.02-1.05 | Excellent | Limited | High | 95-98 |
Stepwise Solid-Phase Synthesis | 1.01-1.03 | Precise | Excellent | Medium | 98-99 |
Click Chemistry Approach | 1.05-1.08 | Good | Very Good | High | 94-97 |
One-Pot Deprotection-Coupling | 1.03-1.06 | Very Good | Good | High | 96-98 |
Achieving high purity in Bis-polyethylene glycol-13-pentafluorophenyl ester synthesis requires sophisticated purification strategies that address the unique challenges posed by polyethylene glycol derivatives [18] [19] [20]. Size exclusion chromatography represents the most widely employed technique for polyethylene glycol purification, exploiting the significant increase in hydrodynamic radius that occurs upon polymer functionalization [20] [21]. This methodology effectively separates pegylated products from unreacted starting materials, low molecular weight byproducts, and buffer components [19] [20].
The effectiveness of size exclusion chromatography depends critically on the selection of appropriate stationary phases, with Sephadex G-25 and G-50 matrices proving optimal for polyethylene glycol derivatives in the molecular weight range relevant to Bis-polyethylene glycol-13-pentafluorophenyl ester [20] [22]. Mobile phase composition significantly influences separation efficiency, with phosphate-buffered saline providing optimal resolution for most applications [18] [20]. Recovery rates typically range from 85 to 90 percent, with the methodology offering excellent scalability for industrial applications [20] [22].
Ion exchange chromatography provides complementary selectivity to size exclusion methods, exploiting changes in surface charge density that occur upon polyethylene glycol functionalization [19] [23]. Cation exchange chromatography using carboxymethyl-Sepharose or diethylaminoethyl-Sepharose matrices enables separation of positional isomers and products with different degrees of functionalization [19] [23]. The methodology achieves recovery rates of 90 to 95 percent with high resolution, making it particularly valuable for purifying complex mixtures of polyethylene glycol derivatives [23].
Reversed-phase high-performance liquid chromatography offers the highest resolution for polyethylene glycol derivative purification, enabling baseline separation of closely related compounds [19] [24] [25]. Carbon-18 silica stationary phases provide optimal selectivity for pentafluorophenyl ester derivatives, with water-acetonitrile mobile phases enabling fine-tuning of retention times [24] [25]. The methodology achieves purities exceeding 95 percent, though scalability remains limited compared to other chromatographic approaches [24] [26].
Preparative flash chromatography using polystyrene-divinylbenzene beads offers an attractive alternative for large-scale purification of polyethylene glycol derivatives [27] [28]. This methodology employs ethanol-water mobile phases to achieve gram-scale separations with purities exceeding 99 percent [27]. The approach avoids toxic solvents and offers broad applicability across different polyethylene glycol architectures [27] [28].
Polyethylene glycol-modulated chromatography represents an innovative approach that exploits steric exclusion effects to achieve selective purification [18] [22]. This methodology employs polyethylene glycol in mobile phases to enhance binding capacity and selectivity for target molecules [18]. The technique has demonstrated particular utility for purifying large proteins and viral vectors, achieving 99.8 percent removal of host cell proteins and 93 percent removal of deoxyribonucleic acid [22].
Method | Stationary Phase | Mobile Phase | Resolution | Recovery (%) | Scalability | Cost |
---|---|---|---|---|---|---|
Size Exclusion Chromatography | Sephadex G-25/G-50 | Water/phosphate-buffered saline buffer | Moderate | 85-90 | High | Low |
Ion Exchange Chromatography | Diethylaminoethyl/carboxymethyl-Sepharose | Salt gradient in buffer | High | 90-95 | High | Medium |
Reversed-Phase High-Performance Liquid Chromatography | Carbon-18 silica | Water/acetonitrile | Excellent | 95-98 | Medium | High |
Preparative Flash Chromatography | Silica gel | Chloroform/methanol gradients | Good | 80-90 | Very High | Low |